9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is an organic compound with the molecular formula CHClNO. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis. Its structure features a benzodioxepine core, which contributes to its biological activity and chemical reactivity.
9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is classified under the category of benzodioxepines. It can be sourced from chemical databases such as PubChem and BenchChem, where it is listed with specific identifiers, including its InChI Key (FVLCICVRAPEYNX-UHFFFAOYSA-N) and CAS number (175136-34-2) .
The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine typically involves several steps starting from simple organic precursors. One common method begins with the synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin through Thorpe cyclization of 1,2-di(cyanomethoxy)benzene .
Key structural data includes:
9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can undergo various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and various halogenating agents for substitution reactions .
The mechanism of action for 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine primarily involves its interaction with β-adrenergic receptors. This interaction stimulates these receptors, which play a crucial role in various physiological responses including bronchial dilation . The compound's pharmacological profile suggests potential applications in treating respiratory conditions.
Key physical properties include:
Chemical properties include:
9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine has several important applications:
This comprehensive analysis highlights the significance of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amines in scientific research and industrial applications.
The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine relies heavily on nitro-reductive amination sequences due to the incompatibility of free amine groups with subsequent chlorination steps. A representative pathway begins with 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine, where the nitro group serves as a protected precursor to the primary amine. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to the amine, yielding 3,4-dihydro-2H-1,5-benzodioxepin-7-amine as a key intermediate . This intermediate is characterized by its amber glass bottle storage requirements due to sensitivity, with purity typically exceeding 97% . Crucially, the amine must be protected (e.g., as an acetamide) prior to chlorination to prevent unwanted side reactions. Post-chlorination deprotection then yields the target compound. Challenges include optimizing reaction temperatures to prevent ring oxidation and ensuring chemoselective reduction without hydrogenolysis of existing halogen substituents.
Table 1: Reduction Methods for Nitro-to-Amine Conversion
Reducing Agent | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
H₂/Pd-C (5%) | Ethanol, 25°C, 50 psi | 85-92 | >99 | Clean reaction, minimal byproducts |
SnCl₂·2H₂O | HCl/EtOH, reflux, 2h | 78-85 | 95-97 | No specialized equipment needed |
Fe/NH₄Cl | H₂O/EtOH, 80°C, 4h | 80-88 | 97 | Cost-effective for large scale |
Palladium-catalyzed cross-coupling enables direct functionalization of the benzodioxepin scaffold under mild conditions. The chloro-amine derivative participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling when the amine is protected. For instance, 7-(Boc-amino)-9-chloro-3,4-dihydro-2H-1,5-benzodioxepine couples with arylboronic acids (e.g., 2-chlorophenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/water (90°C, 12h) to form biaryl structures relevant to pharmaceutical intermediates [6]. Key considerations include:
Achieving site-selective chlorination at the benzodioxepin 9-position demands precise control over electrophilic aromatic substitution (SEAr) parameters. Directed ortho-metalation (DoM) using N,N-diisopropylamine as a directing group enables exclusive C9 functionalization. The sequence involves:
Table 2: Chlorination Method Comparison
Method | Conditions | Regioselectivity (C9:C6 Ratio) | Yield (%) |
---|---|---|---|
Directed ortho-metalation | nBuLi, (-78°C), C₂Cl₆, THF | >99:1 | 75-82 |
NCS/FeCl₃ catalysis | DCM, 0°C, 2h | 92:8 | 68-75 |
Cl₂/AcOH | 25°C, 1h | 85:15 | 60-70 |
The amine group in 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine undergoes condensation with chiral acids to form amides with defined stereocenters. Morpholine-2-carboxamide derivatives serve as key examples, where stereocontrol is achieved via:
Table 3: Stereochemical Outcomes in Amide Conjugation
Chiral Controller | Coupling Agent | Reaction Temp (°C) | ee (%) | Preferred Configuration |
---|---|---|---|---|
(S)-N-Acetylproline | DCC/DMAP | -15 | 95-98 | S |
trans-Diol NHC catalyst | EDCI/HOBt | 25 | 90-93 | R |
L-Proline tert-butyl ester | T3P® | 0 | 85-88 | S |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5